molecular formula C9H10F4O4 B14301737 Ethyl 2-acetyl-4,4,5,5-tetrafluoro-3-oxopentanoate CAS No. 116206-91-8

Ethyl 2-acetyl-4,4,5,5-tetrafluoro-3-oxopentanoate

Katalognummer: B14301737
CAS-Nummer: 116206-91-8
Molekulargewicht: 258.17 g/mol
InChI-Schlüssel: YOWXKCSKSWUXPK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-acetyl-4,4,5,5-tetrafluoro-3-oxopentanoate is an organic compound with a unique structure characterized by the presence of multiple fluorine atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-acetyl-4,4,5,5-tetrafluoro-3-oxopentanoate typically involves the fluorination of a precursor compound. One common method is the reaction of ethyl 2-acetyl-4-oxopentanoate with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-acetyl-4,4,5,5-tetrafluoro-3-oxopentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3).

Major Products Formed

    Oxidation: Formation of ethyl 2-acetyl-4,4,5,5-tetrafluoro-3-oxopentanoic acid.

    Reduction: Formation of ethyl 2-acetyl-4,4,5,5-tetrafluoro-3-hydroxypentanoate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-acetyl-4,4,5,5-tetrafluoro-3-oxopentanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of advanced materials with unique properties due to the presence of fluorine atoms.

Wirkmechanismus

The mechanism of action of Ethyl 2-acetyl-4,4,5,5-tetrafluoro-3-oxopentanoate involves interactions with various molecular targets. The fluorine atoms can influence the compound’s reactivity and stability, making it a valuable tool in synthetic chemistry. The exact pathways and molecular targets depend on the specific application and reaction conditions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl 2-acetyl-4-oxopentanoate: Lacks the fluorine atoms, making it less reactive in certain applications.

    Ethyl 2,3,4,5-tetrafluorobenzoyl acetate: Another fluorinated compound with different structural features and applications.

    Ethyl 2,4,4-trimethyl-3-oxopentanoate: Contains additional methyl groups, leading to different chemical properties.

Eigenschaften

CAS-Nummer

116206-91-8

Molekularformel

C9H10F4O4

Molekulargewicht

258.17 g/mol

IUPAC-Name

ethyl 2-acetyl-4,4,5,5-tetrafluoro-3-oxopentanoate

InChI

InChI=1S/C9H10F4O4/c1-3-17-7(16)5(4(2)14)6(15)9(12,13)8(10)11/h5,8H,3H2,1-2H3

InChI-Schlüssel

YOWXKCSKSWUXPK-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C(C(=O)C)C(=O)C(C(F)F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.